

# Application Notes and Protocols for Dosing Vidofludimus Hemicalcium in Rodent Studies

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## Compound of Interest

Compound Name: *Vidofludimus hemicalcium*

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These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of **Vidofludimus hemicalcium** in rodent models of autoimmune and inflammatory diseases.

## Introduction

**Vidofludimus hemicalcium** is an orally administered small-molecule immunomodulatory drug candidate with a dual mechanism of action. It is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, and an activator of the nuclear receptor-related 1 protein (Nurr1).<sup>[1]</sup> Inhibition of DHODH selectively targets rapidly proliferating activated lymphocytes, which are crucial drivers of autoimmune diseases, by depleting their pyrimidine supply.<sup>[2]</sup> The activation of Nurr1 is associated with neuroprotective effects.<sup>[1][3]</sup> These mechanisms make **Vidofludimus hemicalcium** a promising therapeutic agent for autoimmune conditions such as multiple sclerosis and inflammatory bowel disease.<sup>[1][2]</sup>

## Data Presentation: Dosing in Rodent Models

The following tables summarize the quantitative data from key rodent studies investigating the efficacy of **Vidofludimus hemicalcium**. It is important to note that the potency of Vidofludimus is reported to be 7.5-fold and 64.4-fold lower for rat and mouse DHODH, respectively, compared to human DHODH.<sup>[3][4]</sup>

Table 1: **Vidofludimus Hemicalcium** Dosing in Rat Experimental Autoimmune Encephalomyelitis (EAE) Model

Parameter	Details	Reference
Species/Strain	Dark Agouti (DA) Rats	[5]
Model	Experimental Autoimmune Encephalomyelitis (EAE)	[5]
Induction	Subcutaneous immunization with rat spinal cord homogenate	[5]
Drug Form	Vidofludimus (free acid)	[6]
Vehicle	Not specified, referred to as "vehicle"	[4][7]
Route of Admin.	Oral gavage (p.o.)	[4][7]
Dosage	4 mg/kg, 20 mg/kg, 60 mg/kg	[4][7]
Frequency	Once daily	[4][7]
Treatment Start	After onset of clinical signs (score $\geq 1$ )	[4][7]
Key Findings	Dose-dependent reduction in cumulative disease scores. Statistically significant decrease in disease scores at 20 mg/kg and 60 mg/kg.	[4][7]

Table 2: **Vidofludimus Hemicalcium** Dosing in Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model

Parameter	Details	Reference
Species/Strain	C57BL/6 Mice	[8]
Model	Experimental Autoimmune Encephalomyelitis (EAE)	[8]
Induction	Immunization with MOG35-55 peptide	[8]
Drug Form	Vidofludimus calcium (VidoCa)	[8]
Vehicle	Not specified, referred to as "vehicle"	[8]
Route of Admin.	Oral gavage (p.o.)	[8]
Dosage	30 mg/kg, 150 mg/kg	[8]
Frequency	Once daily	[8]
Treatment Start	5 days post-immunization (d.p.i.)	[8]
Key Findings	Reduced disease severity. Significant reduction in T helper cells, Th17 cells, and GM-CSF-producing Th cells in the CNS at 150 mg/kg.	[8]

## Experimental Protocols

### Protocol 1: Therapeutic Dosing of Vidofludimus Hemicalcium in a Rat EAE Model

This protocol is based on studies investigating the therapeutic efficacy of Vidofludimus in rats after the onset of EAE symptoms.[4][7]

#### 1. Materials:

- **Vidofludimus hemicalcium**

- Vehicle for suspension (e.g., 0.5% w/v carboxymethylcellulose in water)
- Female Dark Agouti (DA) rats (11-weeks old)[5]
- Rat spinal cord homogenate for immunization
- Complete Freund's Adjuvant (CFA)
- Sterile saline
- Oral gavage needles (16-18 gauge, 2-3 inches long)
- Syringes
- Animal scale

## 2. EAE Induction:

- Prepare an emulsion of rat spinal cord homogenate in CFA.
- Immunize female DA rats subcutaneously at the base of the tail with the emulsion.[5]
- Monitor rats daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness). A standard 0-5 scoring system is typically used.

## 3. Drug Preparation and Administration:

- Prepare a homogenous suspension of **Vidofludimus hemicalcium** in the chosen vehicle at the desired concentrations (e.g., 4 mg/ml, 20 mg/ml, 60 mg/ml for a 1 ml/kg dosing volume).
- Once a rat develops a clinical score of  $\geq 1$ , randomize it into a treatment or vehicle control group.[4][7]
- Weigh each rat daily to accurately calculate the dosing volume. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.
- Administer the prepared **Vidofludimus hemicalcium** suspension or vehicle control orally once daily using a gavage needle.[4][7]

#### 4. Monitoring and Endpoints:

- Record clinical scores and body weights daily.
- At the end of the study, tissues (e.g., spinal cord, brain) can be collected for histological analysis of inflammation and demyelination, and for analysis of immune cell infiltration.

## Protocol 2: Prophylactic Dosing of Vidofludimus Hemicalcium in a Mouse EAE Model

This protocol describes a prophylactic treatment regimen where **Vidofludimus hemicalcium** is administered before the expected onset of clinical signs in a mouse EAE model.[\[8\]](#)

#### 1. Materials:

- **Vidofludimus hemicalcium**
- Vehicle for suspension
- Female C57BL/6 mice (11-weeks old)[\[8\]](#)
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin
- Sterile saline
- Oral gavage needles (18-20 gauge, 1.5 inches long)
- Syringes
- Animal scale

#### 2. EAE Induction:

- Prepare an emulsion of MOG35-55 in CFA.

- Immunize female C57BL/6 mice subcutaneously at two sites on the flank.
- Administer pertussis toxin intraperitoneally on the day of immunization and two days later.

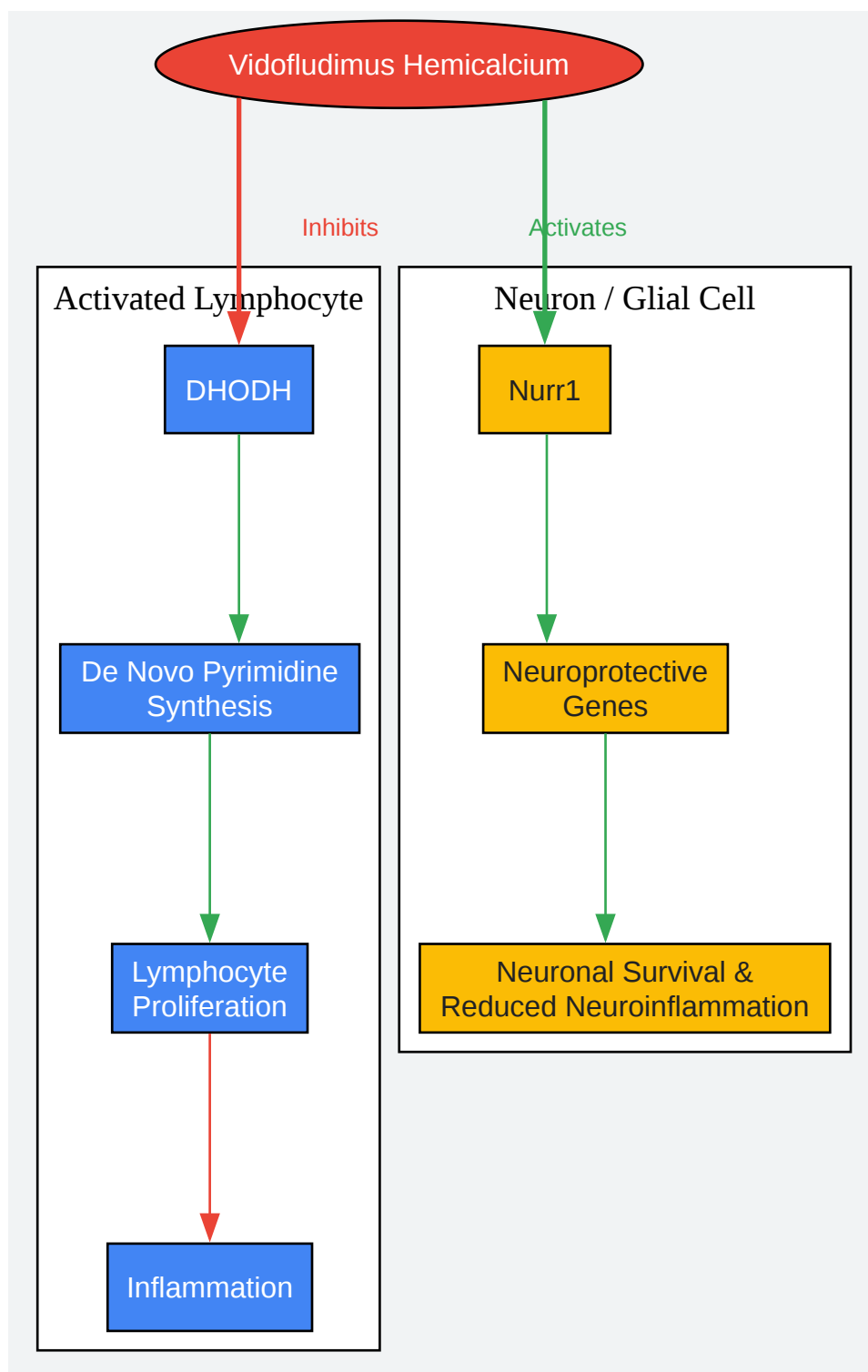
### 3. Drug Preparation and Administration:

- Prepare a homogenous suspension of **Vidofludimus hemicalcium** in the vehicle at the desired concentrations (e.g., 3 mg/ml and 15 mg/ml for a 10 ml/kg dosing volume).
- Begin daily oral gavage administration of **Vidofludimus hemicalcium** or vehicle control at 5 days post-immunization.[\[8\]](#)
- Weigh each mouse daily to ensure accurate dosing. The maximum recommended oral gavage volume for mice is 10 ml/kg.

### 4. Monitoring and Endpoints:

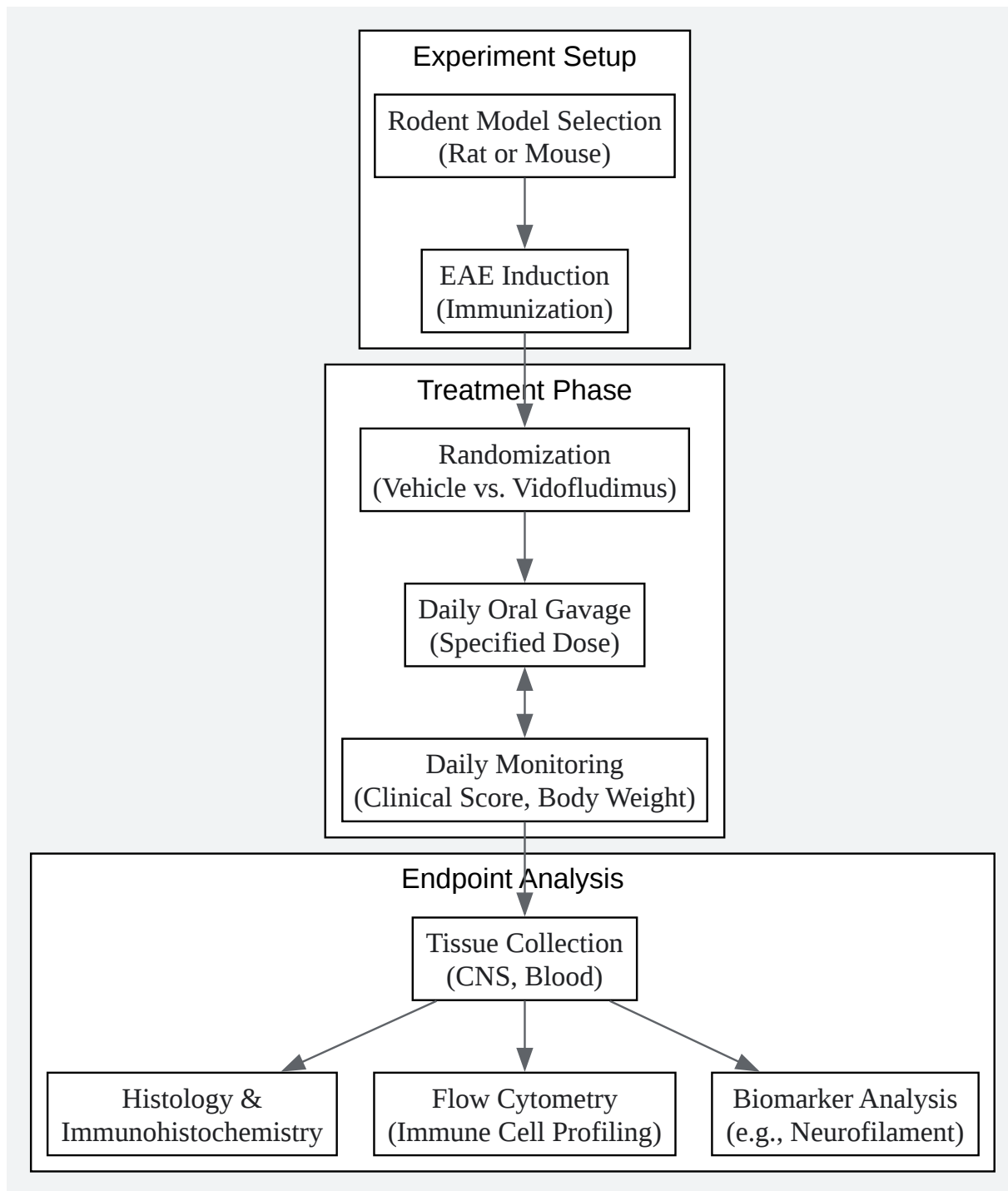
- Begin daily monitoring for clinical signs of EAE starting from day 7 post-immunization.
- Record clinical scores and body weights daily.
- At the study endpoint (e.g., 25 days post-immunization), collect blood for biomarker analysis (e.g., neurofilament light chain) and central nervous system tissue for flow cytometric analysis of immune cell populations and histological assessment.[\[8\]](#)

## Mandatory Visualizations



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Caption: Dual mechanism of action of **Vidofludimus hemicalcium**.



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Caption: General experimental workflow for Vidofludimus rodent studies.



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